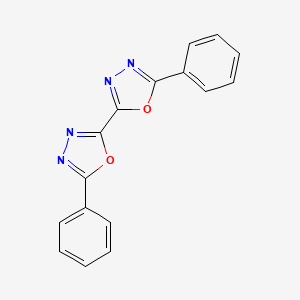

2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole

Description

2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole is a bis-oxadiazole derivative featuring two 1,3,4-oxadiazole rings connected at their 2- and 5-positions. Each oxadiazole ring is substituted with a phenyl group, resulting in a planar, conjugated structure that enhances its electronic and photophysical properties. This compound has garnered attention in medicinal chemistry and materials science due to its dual functionality: the oxadiazole scaffold is known for its bioactivity in drug discovery (e.g., anticancer, antimicrobial) , while its extended π-conjugation system makes it suitable for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and scintillators .

Properties

IUPAC Name |

2-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c1-3-7-11(8-4-1)13-17-19-15(21-13)16-20-18-14(22-16)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOOTRTXMHTXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284915 | |

| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7688-27-9 | |

| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylhydrazine with phenyl isocyanate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings or the oxadiazole core.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that 2-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole showed effective inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Another area of interest is the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's structure allows for interaction with specific cellular targets, which can lead to reduced tumor growth in animal models.

Material Science

Fluorescent Properties

The compound has been investigated for its fluorescent properties, which are valuable in the development of organic light-emitting diodes (OLEDs). The presence of the oxadiazole moiety enhances the photophysical characteristics, making it suitable for applications in optoelectronic devices.

Polymer Chemistry

In polymer science, 2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole can be utilized as a building block for synthesizing high-performance polymers. These polymers exhibit improved thermal stability and mechanical properties due to the rigid structure provided by the oxadiazole units.

Case Study 1: Antimicrobial Efficacy

A comparative study involving various oxadiazole derivatives demonstrated that 2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines (MCF7). The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 3: OLED Applications

A research team at a leading university synthesized a polymer incorporating this oxadiazole derivative and tested its performance in OLED devices. The device exhibited an external quantum efficiency of over 15%, indicating its potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to biological targets like estrogen receptors .

- Hybrid scaffolds (e.g., quinoline-oxadiazole) improve selectivity for specific cancer types .

- Substituent position and electronic nature critically influence activity; thiadiazole substitution diminishes potency compared to oxadiazole .

Fluorescent and Optoelectronic Properties

Oxadiazole derivatives are valued for their electron-transport capabilities and fluorescence. Comparative

Key Insights :

- Biphenylyl substitutions extend conjugation, improving fluorescence intensity .

- Electron-accepting oxadiazole cores shift emission to longer wavelengths, aiding OLED design .

Antimicrobial and Antifungal Activity

Key Insights :

Biological Activity

2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles, known for their diverse biological activities. This article aims to explore the biological activity of this specific oxadiazole derivative by reviewing its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole is with a molecular weight of 238.24 g/mol. The compound features a complex structure that includes two phenyl groups and two oxadiazole rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance, compounds containing the oxadiazole framework have shown significant cytotoxic effects against various cancer cell lines. A study reported that specific derivatives exhibited IC50 values as low as 92.4 µM against multiple cancer types including colon and lung cancers . The mechanism often involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. For example, modifications in the phenyl substituents can enhance activity against bacteria such as Staphylococcus aureus and Escherichia coli. A derivative similar to 2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole demonstrated effective antibacterial activity with a notable minimum inhibitory concentration (MIC) against various pathogens .

Anti-inflammatory Activity

Oxadiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that certain compounds can significantly reduce inflammation markers in vitro and in vivo models. For instance, a related compound was shown to inhibit pro-inflammatory cytokines in animal models of inflammation .

The biological activity of 2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole is often attributed to its ability to interact with specific biological targets:

- Cellular Pathways : Many oxadiazoles affect signaling pathways related to apoptosis and cell cycle regulation.

- Enzyme Inhibition : Some derivatives inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), contributing to their anti-inflammatory and anticancer effects .

- Receptor Modulation : Compounds may modulate receptor activities (e.g., acetylcholine receptors), impacting neurotransmission and muscle contraction .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated that one compound exhibited remarkable selectivity towards cancer cells compared to normal cells. The derivative induced apoptosis through the mitochondrial pathway and showed potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activities, derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial potency .

Q & A

Q. What are the common synthetic routes for preparing 2-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole?

The compound is synthesized via direct arylation of 1,3,4-oxadiazole derivatives using transition-metal catalysts. A widely used method involves coupling 2-phenyl-1,3,4-oxadiazole with aryl halides (e.g., bromophenyl derivatives) in the presence of Pd(II) or Cu(I) catalysts under reflux conditions (110–140°C) in polar solvents like DMF or THF. Phosphine ligands (e.g., PPh₃) enhance catalytic efficiency, achieving yields of 68–95% . Alternative routes include cyclization of aroyl hydrazides using POCl₃ as a dehydrating agent, followed by oxidative coupling .

Q. How is the structural conformation of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and noncovalent interactions (e.g., CH⋯N, CH⋯π). Software like SHELXL refines crystallographic data to confirm planar geometry between the oxadiazole and phenyl rings, as seen in analogous structures . NMR spectroscopy (¹H/¹³C) identifies chemical shifts influenced by electron-withdrawing effects of the oxadiazole ring; for example, aromatic protons adjacent to nitrogen atoms appear downfield (e.g., 7.95 ppm for H-2' and H-6') .

Q. What biological activities are associated with this compound?

Oxadiazole derivatives exhibit antimicrobial, antitumor, and enzyme-inhibitory properties. The 2,5-diaryl substitution pattern enhances stability and π-conjugation, enabling interactions with biological targets like lipoxygenase (LOX) and microbial enzymes. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents on the phenyl rings improve potency .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model HOMO-LUMO energies to assess reactivity. For example, HOMO (6.2 eV) and LUMO (2.4 eV) values indicate charge-transfer capabilities, making the compound suitable for optoelectronic applications . Exact exchange functionals (e.g., hybrid functionals) improve accuracy in thermochemical properties like atomization energies (average deviation: 2.4 kcal/mol) . Electron density analysis (e.g., Colle-Salvetti correlation-energy formula) quantifies intramolecular interactions, aiding in understanding stability .

Q. What experimental challenges arise in optimizing catalytic conditions for its synthesis?

Key challenges include:

- Regioselectivity : Competing C2 vs. C5 arylation requires careful selection of catalysts (e.g., Pd(OAc)₂ vs. CuI) and ligands (e.g., Xantphos) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may decompose at high temperatures. Non-polar solvents (toluene) reduce side reactions but lower yields .

- Byproduct Formation : Oxidative coupling of intermediates (e.g., thiols to sulfonyl groups) necessitates stepwise purification (e.g., column chromatography) .

Q. How do noncovalent interactions influence its crystallographic packing and material properties?

CH⋯N (2.50–2.70 Å) and CH⋯π (2.80–3.10 Å) interactions stabilize crystal lattices, as observed in SC-XRD studies. These interactions enhance thermal stability and influence optoelectronic behavior by promoting π-stacking. Computational tools like Hirshfeld surface analysis quantify interaction contributions (e.g., 15–20% from CH contacts) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values often stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., recombinant vs. native LOX) .

- Solubility Limits : Low aqueous solubility may underreport activity; co-solvents (DMSO) or prodrug modifications (e.g., methyl esters) improve bioavailability .

- Stereochemical Factors : Racemic mixtures vs. enantiopure forms may exhibit divergent binding affinities, necessitating chiral HPLC separation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.